molecular formula C7H5Br2FO B1409961 3,4-Dibromo-2-fluorobenzyl alcohol CAS No. 1805123-04-9

3,4-Dibromo-2-fluorobenzyl alcohol

Cat. No. B1409961
M. Wt: 283.92 g/mol
InChI Key: SMAUGIHYWXSROM-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H5Br2FO . It is a type of benzyl alcohol, which is a subset of organic compounds containing a phenyl group bonded to an alcohol functional group .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-2-fluorobenzyl alcohol consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and a hydroxyl group attached to a methylene group . The exact spatial configuration can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Aromatic Stacking Interactions and Catalysis

A study on aryl-alcohol oxidase (AAO) highlighted the importance of aromatic stacking interactions in catalysis, specifically in the oxidation of benzylic and π system-containing primary alcohols to their corresponding aldehydes. While this research focused on ligand diffusion and kinetic mechanisms in Pleurotus eryngii AAO, it underscores the potential of halogenated benzyl alcohols, including those similar to 3,4-Dibromo-2-fluorobenzyl alcohol, in studying enzyme catalysis mechanisms (Ferreira et al., 2015).

Eco-Friendly Synthesis of Halo Substituted Benzyl Alcohols

Research on the eco-friendly synthesis of halo-substituted benzyl alcohols, including 2,4-Dichloro benzyl alcohol and others, utilized biotransformation methods with Baker’s Yeast. This study provides a framework for the sustainable production of halogenated benzyl alcohols, potentially including 3,4-Dibromo-2-fluorobenzyl alcohol, which could be valuable in organic synthesis and pharmaceutical research (Saharan & Joshi, 2016).

Synthesis and Application in Carbohydrate Chemistry

A study on the synthesis and application of a protected glycosyl donor in carbohydrate chemistry demonstrated the utility of fluorobenzyl alcohols in complex organic syntheses. Such research suggests the potential for compounds like 3,4-Dibromo-2-fluorobenzyl alcohol to serve as intermediates or protective groups in the synthesis of complex molecules, including carbohydrates (Spjut, Qian, & Elofsson, 2010).

Antimicrobial Activities and DNA Interactions

Another study explored the synthesis of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, focusing on their spectroscopic, crystallographic, stereogenic properties, DNA interactions, and antimicrobial activities. This research highlights the broader potential of fluorobenzyl alcohols in developing compounds with biological activity, suggesting possible research applications for 3,4-Dibromo-2-fluorobenzyl alcohol in medicinal chemistry and biochemistry (Elmas et al., 2018).

Safety And Hazards

Safety data sheets indicate that compounds similar to 3,4-Dibromo-2-fluorobenzyl alcohol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

(3,4-dibromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAUGIHYWXSROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2-fluorobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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